molecular formula C11H7N3O B1438314 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1152958-56-9

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

Katalognummer: B1438314
CAS-Nummer: 1152958-56-9
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: CLADORFIMCHOJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole-based compounds, including 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study synthesized a series of pyrazole derivatives, including this compound, which were tested for their antibacterial efficacy. The results demonstrated significant activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhanced antibacterial potency, particularly against resistant strains .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Activity Against
This compound6.25S. aureus (MRSA)
Other Pyrazole Derivative A3.125S. aureus (MSSA)
Other Pyrazole Derivative B12.5E. coli

Anticancer Applications

The compound also shows promise in cancer treatment, particularly as an androgen receptor (AR) modulator. Compounds with similar structures have been reported to inhibit the proliferation of cancer cells, especially in prostate cancer models.

Case Study: Androgen Receptor Modulation

In a patent detailing the synthesis and application of pyrazole-based compounds, it was found that certain derivatives exhibited potent AR antagonist activity. These compounds were effective in inhibiting the growth of prostate cancer cell lines, suggesting a potential therapeutic role for this compound in treating AR-dependent cancers .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (µM)Cancer Type
This compound5.0Prostate Cancer
Other Pyrazole Derivative C3.0Breast Cancer
Other Pyrazole Derivative D7.5Lung Cancer

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that yield high purity products suitable for biological testing. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to characterize the synthesized compounds.

Synthesis Overview

The synthesis generally follows these steps:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the formyl group via formylation techniques.
  • Final nitrile group addition through nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is unique due to its specific structural features, such as the presence of both formyl and nitrile groups on the pyrazole ring. These functional groups contribute to its versatility in chemical reactions and its potential biological activities .

Biologische Aktivität

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. It serves as a versatile building block in the development of more complex pyrazole derivatives, which have been shown to exhibit significant biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including this compound. For instance, a series of pyrazole-derived hydrazones demonstrated potent inhibitory effects against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL for certain derivatives .

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus0.78
This compoundA. baumannii1.56

These compounds also exhibited bactericidal activity against S. aureus and bacteriostatic effects against A. baumannii, indicating their potential as therapeutic agents against drug-resistant strains .

Anti-inflammatory Activity

Pyrazole derivatives have been reported to possess anti-inflammatory properties. For example, compounds synthesized from pyrazole scaffolds showed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting their potential in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interaction with cellular targets that modulate various biochemical pathways. The disruption of bacterial cell membranes has been proposed as a primary mode of action for its antimicrobial effects .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited enhanced activity against resistant strains, highlighting their potential for inclusion in future antibiotic therapies .
  • Anti-inflammatory Effects : Research indicated that certain pyrazole compounds could reduce inflammation markers in vitro, paving the way for further investigation into their therapeutic use .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation, but initial studies suggest favorable bioavailability and low toxicity levels in human cell lines at concentrations significantly higher than MICs . This aspect is crucial for developing safe therapeutic agents.

Eigenschaften

IUPAC Name

4-(4-formylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLADORFIMCHOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-fluorobenzonitrile (2.49 g, 20.6 mmol) and 4-formylpyrazole (1.98 g, 20.6 mmo) in 50 mL of DMF at 0° C. was added 95% sodium hydride (0.54 g, 22.7 mmol) under nitrogen. The mixture was heated to 60° C. for 6 hours and cooled to room temperature. Water was added carefully and the mixture was then extracted with ethyl acetate. The combined extracts were washed with water and brine, and then dried over sodium sulfate, filtered, and concentrated in vacuo to provide crude 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.